(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S2/c1-4-27-20-10-7-18(24)12-21(20)31-23(27)25-22(28)17-5-8-19(9-6-17)32(29,30)26-13-15(2)11-16(3)14-26/h5-10,12,15-16H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREKZNZLFRKDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure features a sulfonamide group, a benzamide moiety, and a fluorinated benzothiazole component, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 441.5 g/mol |
| CAS Number | 392323-58-9 |
| Solubility | Soluble in DMSO and DMF |
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and proteins involved in cellular signaling pathways. The sulfonamide group may inhibit certain enzymes related to inflammatory processes or cancer cell proliferation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in the inflammatory response or tumor growth.
- Protein-Ligand Interactions : It may bind to specific proteins, altering their activity and influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts, particularly focusing on its antitumor and antimicrobial properties.
Antitumor Activity
In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 | 2D Assay |
| HCC827 | 6.48 | 2D Assay |
| NCI-H358 | 20.46 | 3D Assay |
These results indicate that the compound has a potent effect on lung cancer cells, with lower IC50 values reflecting higher potency in the 2D assay compared to the 3D assay .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed against various bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
These findings suggest that the compound possesses significant antibacterial activity, making it a potential candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that modifications like those seen in our compound can enhance therapeutic efficacy.
- Clinical Trials : Some derivatives have progressed to clinical trials, showing promise in treating various cancers while maintaining acceptable toxicity profiles.
Scientific Research Applications
Preliminary studies suggest that (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit significant biological activity, particularly in pharmacological contexts:
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties. The combination of the sulfonamide and thiazole moieties may enhance its effectiveness against various pathogens.
Anticancer Potential
The structural features suggest potential applications as an anticancer agent. Compounds containing thiazole rings are often investigated for their ability to inhibit tumor growth, making this compound a candidate for further research in oncology.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Anticancer Activity Evaluation : Research conducted by the National Cancer Institute (NCI) has shown that structurally similar compounds exhibit significant antitumor activity against various cancer cell lines. These studies typically involve assessing cell viability and growth inhibition rates.
- In Vitro Studies on Antimicrobial Efficacy : Various compounds with similar sulfonamide structures have been tested for their antimicrobial efficacy using standard protocols, indicating promising results against resistant strains.
Q & A
Q. What are the key synthetic steps for preparing (E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis involves two critical steps:
- Formation of the benzo[d]thiazole core : Achieved via cyclization of a substituted thiourea derivative under acidic conditions .
- Sulfonylation : The 3,5-dimethylpiperidine sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base (e.g., triethylamine) to activate the nucleophilic amine .
- E/Z isomer control : The (E)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NMR and X-ray crystallography .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradient) ensures >95% purity .
- Spectroscopy :
- NMR : H and C NMR identify substituent positions and confirm the absence of regioisomers .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios to confirm stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfonamide group with high regioselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, base strength). For example, polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity, while weaker bases (pyridine) reduce side reactions .
- Kinetic monitoring : Track reaction progress via in-situ IR spectroscopy to identify intermediates and optimize reaction time .
- Controlled pH : Maintain pH 6.5–7.5 (ammonium acetate buffer) to stabilize the sulfonamide product and minimize hydrolysis .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Normalize data using positive controls (e.g., known enzyme inhibitors) and account for solvent effects (DMSO tolerance <1%) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare IC values across replicates and identify outliers .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis of target proteins .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic hotspots (e.g., fluorobenzo[d]thiazole oxidation) .
Experimental Design & Data Analysis
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Fragment-based design : Systematically modify the 3-ethyl-6-fluorobenzo[d]thiazole or 3,5-dimethylpiperidine moieties and test for changes in target binding .
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to confirm target-specific effects .
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility while maintaining bioactivity .
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4.5–5.5) if the sulfonamide group is protonated .
- Surfactant-assisted dispersion : Test polysorbate-80 or Cremophor-EL at sub-critical micelle concentrations .
Analytical & Computational Challenges
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., kinases) using AMBER or GROMACS to assess stability over 100-ns trajectories .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the sulfonamide group) using Schrödinger’s Phase .
- Free-energy perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetic targets .
Q. How to validate the compound’s stability under long-term storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, then quantify degradation products via HPLC .
- Lyophilization : Assess stability in lyophilized form vs. solution (store at -80°C with desiccants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
